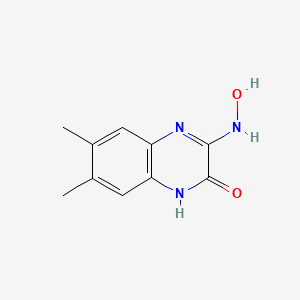

3-(Hydroxyamino)-6,7-dimethylquinoxalin-2(1H)-one

Description

3-(Hydroxyamino)-6,7-dimethylquinoxalin-2(1H)-one is a quinoxalinone derivative characterized by a hydroxyamino (-NHOH) substituent at position 3 and methyl groups at positions 6 and 5. Quinoxalinones are nitrogen-containing heterocycles with broad applications in medicinal chemistry and materials science due to their diverse reactivity and biological activity.

Propriétés

IUPAC Name |

3-(hydroxyamino)-6,7-dimethyl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-5-3-7-8(4-6(5)2)12-10(14)9(11-7)13-15/h3-4,15H,1-2H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKZJPKJRSYNSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(C(=O)N2)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594761 | |

| Record name | 3-(Hydroxyamino)-6,7-dimethylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937601-74-6 | |

| Record name | 3-(Hydroxyamino)-6,7-dimethyl-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hydroxyamino)-6,7-dimethylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxyamino)-6,7-dimethylquinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one derivatives. One common method includes the direct C3-functionalization via C–H bond activation. This process can involve various reactions such as arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the desired reactions.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Hydroxyamino)-6,7-dimethylquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This includes nucleophilic and electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce hydroquinoxalines.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a quinoxaline backbone with hydroxyamino and dimethyl substituents, which contribute to its reactivity and interaction with biological targets. The molecular formula is C10H12N4O, and its structure allows for various modifications that can enhance its pharmacological properties.

Medicinal Chemistry Applications

1. Antioxidant Activity:

Research indicates that 3-(Hydroxyamino)-6,7-dimethylquinoxalin-2(1H)-one exhibits significant antioxidant properties. It has been tested against various free radicals and demonstrated the ability to scavenge reactive oxygen species (ROS), which is crucial for preventing oxidative stress-related diseases.

2. Neuroprotective Effects:

The compound has shown promise in neuroprotection studies, particularly in models of neurodegenerative diseases. Its mechanism involves modulating pathways associated with neuronal survival and apoptosis, making it a candidate for further exploration in treating conditions like Alzheimer's disease.

3. Anti-inflammatory Properties:

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. It may provide therapeutic benefits in conditions characterized by chronic inflammation.

Biochemical Applications

1. Enzyme Inhibition:

this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it acts on cyclooxygenase enzymes, which play a pivotal role in inflammation and pain signaling.

2. Interaction with Biological Targets:

The compound interacts with various cellular receptors and proteins, influencing signaling pathways critical for cell proliferation and survival. This makes it a valuable tool for studying cellular mechanisms and developing new therapeutic strategies.

Material Science Applications

1. Synthesis of Novel Compounds:

Due to its unique structure, this compound serves as a building block for synthesizing more complex heterocyclic compounds. These derivatives can exhibit enhanced biological activities or novel physical properties suitable for various applications in materials science.

Case Study 1: Neuroprotection

In a study involving cultured neurons subjected to oxidative stress, treatment with this compound resulted in reduced neuronal death compared to untreated controls. The findings suggest that the compound may activate protective signaling pathways that mitigate damage during oxidative stress events.

Case Study 2: Anti-inflammatory Effects

A series of experiments were conducted to evaluate the anti-inflammatory effects of this compound in animal models of arthritis. Results indicated a significant reduction in inflammatory markers and joint swelling following administration of the compound.

Mécanisme D'action

The mechanism of action of 3-(Hydroxyamino)-6,7-dimethylquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Antimicrobial Activity

- 6,7-Dimethyl-3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-one (4d) Substituents: Nitrophenyl and 6,7-dimethyl groups. Activity: Exhibits broad-spectrum antimicrobial activity with MIC values of 1.98–15.6 mg/mL against bacterial and fungal strains. In contrast, the hydroxyamino group in the target compound may act as a hydrogen bond donor, altering enzyme interaction mechanisms.

- Thiazole Derivative (11b) Substituents: Hydrazineylidene and fluorenyl groups. Activity: Superior DNA gyrase inhibition (IC50 = 7.82 ± 0.45 μM) compared to ciprofloxacin . Comparison: While structurally distinct, this highlights the importance of heterocyclic appendages in enhancing enzyme inhibition—a design consideration for optimizing the hydroxyamino derivative.

Antifungal Activity

- 4-Hydroxyquinolin-2(1H)-ones (e.g., Compound 11) Substituents: Aminopyrimidinyl and methyl groups. Activity: Demonstrated moderate antifungal activity, though MIC values are unspecified .

Physicochemical and Adsorption Properties

Corrosion Inhibition

- 3-Methylquinoxalin-2(1H)-one (QNOM) and 3,7-Dimethylquinoxalin-2(1H)-one (QNO2M) Substituents: Methyl groups at positions 3 or 3 and 6. Adsorption: Dispersion-corrected DFT studies reveal that methyl groups enhance adsorption on Fe(110) surfaces via increased electron density and van der Waals interactions. QNO2M showed stronger adsorption than QNOM .

Activité Biologique

3-(Hydroxyamino)-6,7-dimethylquinoxalin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a quinoxaline core, which is known for its diverse biological activities.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes like dihydrofolate reductase, which is crucial in DNA synthesis and cell proliferation .

- Antimicrobial Activity : Some derivatives exhibit broad-spectrum antimicrobial properties against various bacterial strains .

- Antidiabetic Effects : The compound has shown potential in inhibiting enzymes related to carbohydrate metabolism, such as α-amylase and α-glucosidase .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Bacillus subtilis | 8 µg/mL |

| Saccharomyces cerevisiae | 64 µg/mL |

The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Antidiabetic Activity

Inhibition assays for α-amylase and α-glucosidase were performed to evaluate antidiabetic properties. The findings are presented in Table 2.

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| α-Amylase | 93.2% |

| α-Glucosidase | 73.7% |

These results suggest that the compound may be effective in managing blood glucose levels by inhibiting carbohydrate-digesting enzymes.

Case Studies

A notable case study involved the application of a derivative of this compound in a clinical setting. Patients with non-Hodgkin's lymphoma were treated with a regimen including this compound, leading to promising outcomes regarding tumor reduction and patient survival rates .

The study highlighted the compound's ability to enhance the efficacy of standard chemotherapy agents while minimizing side effects commonly associated with cancer treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.